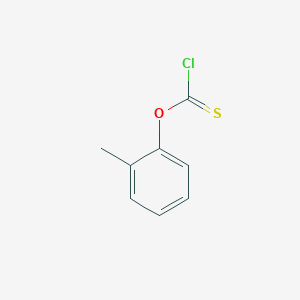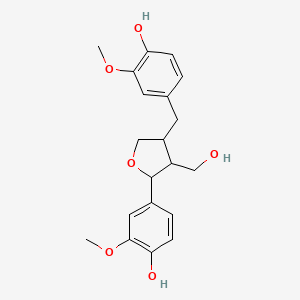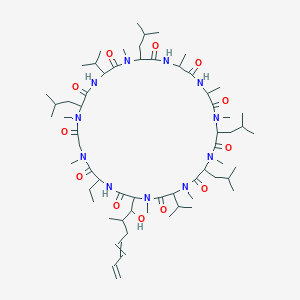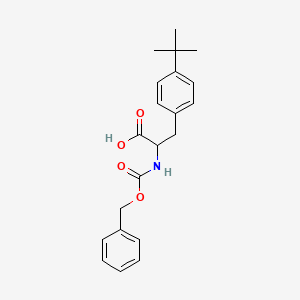![molecular formula C13H21N3O6 B13387488 2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trofinetide is synthesized through peptide coupling reactions. The synthesis involves the sequential addition of glycine, 2-methyl-L-proline, and L-glutamic acid. The reaction conditions typically involve the use of peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of trofinetide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trofinetide undergoes various chemical reactions, including:
Oxidation: Trofinetide can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of trofinetide, which can have different biological activities and properties .
Applications De Recherche Scientifique
Trofinetide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis and studies involving peptide bond formation.
Biology: Trofinetide is studied for its neuroprotective and anti-inflammatory properties.
Medicine: It is primarily used in the treatment of Rett syndrome, a neurodevelopmental disorder.
Industry: Trofinetide is used in the pharmaceutical industry for the development of new therapeutic agents.
Mécanisme D'action
Trofinetide exerts its effects by reducing inflammation and apoptosis of neurons. It is an analog of glypromate, also known as glycine–proline–glutamate (GPE), a naturally occurring protein in the brain. GPE exhibits neuroprotective properties by protecting neurons from glutamate-mediated excitotoxicity and oxidative stress. Trofinetide, with a longer half-life than GPE, is believed to exhibit similar neuroprotective properties . Most cases of Rett syndrome are associated with loss-of-function mutations in the gene encoding methyl CpG binding protein 2 (MECP2), leading to synaptic immaturation and abnormal neuronal signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: A simple amino acid that is a component of trofinetide.
2-methyl-L-proline: A derivative of proline, another component of trofinetide.
L-glutamic acid: An amino acid that is part of the trofinetide structure.
Uniqueness
Trofinetide is unique due to its specific sequence of glycine, 2-methyl-L-proline, and L-glutamic acid, which imparts its neuroprotective and anti-inflammatory properties. Unlike its individual components, trofinetide has been specifically designed and approved for the treatment of Rett syndrome, making it a significant therapeutic agent .
Propriétés
IUPAC Name |
2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXWGRAOZQTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)





![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
